Lower Cardiotoxicity Risk Compared to Doxorubicin: A Guideline-Endorsed Equivalence Ratio for Clinical Safety
A systematic review and expert panel from the International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) concluded that the risk of cancer therapy-related cardiac dysfunction (CTRCD) is lower with daunorubicin compared with doxorubicin (moderate-quality evidence; strong recommendation). To standardize risk assessment, the panel recommends a dose-equivalence conversion ratio of 0.6:1 for daunorubicin to doxorubicin. This means that, for equivalent cardiac risk, 60 mg/m² of daunorubicin corresponds to 100 mg/m² of doxorubicin [1][2].
| Evidence Dimension | Cardiotoxicity Risk (Doxorubicin-Equivalent Dose Conversion Ratio) |
|---|---|
| Target Compound Data | 0.6 (ratio) |
| Comparator Or Baseline | Doxorubicin: 1.0 (reference ratio) |
| Quantified Difference | Daunorubicin is estimated to be 40% less cardiotoxic than doxorubicin on a mg-for-mg basis. |
| Conditions | Systematic review and meta-analysis of clinical and epidemiological studies in childhood cancer survivors; expert panel consensus (IGHG/JACC: CardioOncology) |
Why This Matters
This evidence supports a strong safety rationale for selecting daunorubicin over doxorubicin in pediatric or high cumulative-dose AML protocols where minimizing long-term cardiac sequelae is a primary procurement consideration.
- [1] Kouwenberg TW, et al. IGHG Recommendations for Anthracycline and Anthraquinone Cardiac Dysfunction Equivalence Ratios After Childhood Cancer: JACC: CardioOncology Expert Panel. JACC CardioOncol. 2025 Oct;7(10):e1-e15. View Source
- [2] American College of Cardiology. JACC: CardioOncology Expert Panel Recommends Equivalence Ratios For Some Chemotherapy Drugs Post Childhood Cancer. 2025 Jun 25. View Source
